Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is an organic compound featuring a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include refluxing in ethanol or methanol as solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: Pyrazole derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
- Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
- 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl acetic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
Comparison: this compound is unique due to its specific ester functional group, which influences its reactivity and solubility. Compared to other pyrazole derivatives, it offers distinct advantages in terms of synthetic accessibility and versatility in forming various substituted products .
Biological Activity
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring and a keto group adjacent to an ester, which contributes to its reactivity and potential therapeutic applications. Below, we explore the biological activity, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound exhibits a carbonyl group that enhances its reactivity, allowing it to interact with various biological targets. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their pharmacological properties.
Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research has demonstrated that certain pyrazole derivatives can inhibit tumor growth. In particular, compounds with structural similarities to this compound have been linked to reduced viability in cancer cell lines .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
Methyl 3-amino-4-(1H-pyrazol-1-yl)butanoate | Anticancer | |
Methyl 5-(phenyl)-4-(1H-pyrazol-1-yl)butanoate | Anticancer |
The biological activity of this compound is primarily attributed to its ability to bind to specific protein targets, influencing their activity. Molecular docking studies suggest that this compound can effectively interact with enzymes and receptors involved in various signaling pathways, leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines and α-keto esters.
- Condensation Reactions : Following the formation of the pyrazole, condensation with butanoic acid derivatives occurs.
- Purification : The final product is purified using recrystallization techniques.
Case Study 1: Antimicrobial Evaluation
A study evaluated various Mannich bases derived from pyrazolone moieties against different bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound analogs. These studies demonstrated a significant reduction in cell proliferation in various cancer cell lines, suggesting potential use as a chemotherapeutic agent .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-oxo-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-7(11)6-10-4-2-3-9-10/h2-4H,5-6H2,1H3 |
InChI Key |
KWKQUPUMJIKYDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CN1C=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.